Concentration-Dependent Dual Mechanism: Pore Formation vs. L-Type Calcium Channel Inhibition
Ectatomin exhibits a unique concentration-dependent switch in its mechanism of action, a property not shared by comparator toxins. At high concentrations (0.05-1 μM), ectatomin forms non-selective cation channels in cell and artificial membranes [1]. In contrast, at low nanomolar concentrations (0.01-10 nM), it potently inhibits L-type calcium currents in isolated rat cardiac ventricular myocytes [2]. This dual-mechanism profile is distinct from calciseptine, which functions solely as an L-type calcium channel blocker and does not exhibit pore-forming activity [3]. Similarly, the U11 peptide from Tetramorium bicarinatum venom acts as a pore-forming toxin but shows no reported activity on L-type calcium channels [4].
L-type Ca2+ inhibition: 0.01–10 nM
| Evidence Dimension | Functional mechanism as a function of concentration |
|---|---|
| Target Compound Data | Pore formation at 0.05-1 μM; L-type Ca2+ current inhibition at 0.01-10 nM |
| Comparator Or Baseline | Calciseptine: L-type Ca2+ channel blocker only; U11 peptide: pore-forming toxin only |
| Quantified Difference | Ectatomin: dual-mechanism (pore-forming and Ca2+ channel inhibition) depending on concentration. Comparators: single-mechanism only. |
| Conditions | Ectatomin: X. laevis oocyte membranes, artificial bilayers, and rat cardiac myocytes. Calciseptine: cardiac and neuronal L-type channels. U11: insect cell membranes. |
Why This Matters
Procurement of ectatomin enables researchers to investigate two distinct ion channel pathologies with a single reagent by simply adjusting concentration, a capability not possible with single-mechanism alternatives.
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- [4] Guo Y, Li S, Wang Y, Liu Z, Li D. The Helix Ring Peptide U11 from the Venom of the Ant, Tetramorium bicarinatum, Acts as a Putative Pore-Forming Toxin. Membranes (Basel). 2024 May 14;14(5):112. doi: 10.3390/membranes14050112. PMID: 38786933. View Source
